Ethyl 2-fluoro-4-nitrobenzoate
Overview
Description
Ethyl 2-fluoro-4-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of hydrogen in ethyl acetate, with palladium on activated carbon as a catalyst . Another method involves the use of hydrogen chloride and tin in tetrahydrofuran, followed by the addition of sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be reduced to its corresponding aniline derivative using a polyoxometalate redox mediator . The reaction works in aqueous solution at room temperature and does not require the use of hydrogen gas or sacrificial reagents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.16 . Other physical and chemical properties such as boiling point, density, and solubility can be determined using various experimental techniques .Scientific Research Applications
2. Synthesis of Amino Derivatives and Structural Analysis Ethyl 2-fluoro-4-nitrobenzoate is also pivotal in the synthesis of amino derivatives, a process that involves oxidation, chlorination, amination, and hydrogenation steps. The synthesized compounds, such as 4-amino-2-fluoro-N-methyl-benzamide, are valuable for further applications in chemical research, as evidenced by the high yields achieved through these methods (Xu, Xu, & Zhu, 2013). Additionally, the crystal structure analysis of related compounds provides insights into the molecular arrangements and the role of hydrogen bonds in crystal packing, further highlighting the compound's relevance in structural chemistry (Yeong et al., 2018).
3. Nonlinear Optical Properties and Photonic Applications this compound derivatives have been investigated for their third-order nonlinear optical properties. The investigation into hydrazone derivatives doped into polymers like PMMA for studying their nonlinear refractive index and susceptibility indicates the potential of these compounds in photonic devices. The study of reverse saturable absorption in these materials suggests promising applications in photonic devices due to their high nonlinear optical behavior (Nair et al., 2022).
4. Medical Imaging and Diagnostic Tools this compound has been employed in the development of novel radiotracers for positron emission tomography (PET) imaging. This application is particularly notable in identifying and localizing bacterial infections caused by Staphylococcus aureus. The tracer's ability to differentiate bacterial infection from sterile inflammation highlights its potential in non-invasive diagnostic tools for deep-seated bacterial infections, providing a rapid and precise method to identify and monitor infections (Li et al., 2020).
Mechanism of Action
Target of Action
Ethyl 2-fluoro-4-nitrobenzoate is primarily used as a reagent in organic synthesis Its primary role is in the formation of carbon-carbon bonds in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
In the context of organic synthesis, this compound can undergo various reactions. For instance, it can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
For example, it can be reduced to form Ethyl 4-amino-2-fluorobenzoate . This process involves the use of a palladium catalyst and hydrogen gas .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through chemical reactions. For instance, in the Suzuki–Miyaura cross-coupling reaction, it can help form new carbon-carbon bonds . In a reduction reaction, it can be transformed into Ethyl 4-amino-2-fluorobenzoate .
Safety and Hazards
Future Directions
The future directions for the use of Ethyl 2-fluoro-4-nitrobenzoate could include its application in the synthesis of new compounds and materials. Its use in the reduction of nitrobenzenes to their aniline derivatives is particularly promising for the more sustainable synthesis of substituted anilines .
Properties
IUPAC Name |
ethyl 2-fluoro-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJHQMYPYCYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444025 | |
Record name | ETHYL 2-FLUORO-4-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363-32-6 | |
Record name | ETHYL 2-FLUORO-4-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.